Cas no 1489352-82-0 (Hexane, 1-chloro-2,2,5-trimethyl-)

1-Chloro-2,2,5-trimethylhexane is a halogenated hydrocarbon with applications in organic synthesis and industrial processes. Its branched alkyl structure and chlorine substituent contribute to its utility as an intermediate in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and surfactants. The compound's stability and reactivity make it suitable for nucleophilic substitution and elimination reactions. Its low polarity and volatility align with typical solvent properties, facilitating use in formulations requiring controlled solvation. The trimethyl substitution enhances steric effects, influencing selectivity in synthetic pathways. Proper handling is advised due to potential flammability and toxicity risks associated with chlorinated alkanes. Storage should adhere to standard protocols for halogenated organics.
Hexane, 1-chloro-2,2,5-trimethyl- structure
1489352-82-0 structure
Product name:Hexane, 1-chloro-2,2,5-trimethyl-
CAS No:1489352-82-0
MF:C9H19Cl
MW:162.700162172318
CID:5281132

Hexane, 1-chloro-2,2,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Hexane, 1-chloro-2,2,5-trimethyl-
    • 1-Chloro-2,2,5-trimethylhexane
    • Inchi: 1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3
    • InChI Key: NUXIPEKYTWQUBM-UHFFFAOYSA-N
    • SMILES: C(Cl)C(C)(C)CCC(C)C

Hexane, 1-chloro-2,2,5-trimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-675408-0.25g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
0.25g
$1104.0 2025-03-13
Enamine
EN300-675408-0.5g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
0.5g
$1152.0 2025-03-13
Enamine
EN300-675408-1.0g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
1.0g
$1200.0 2025-03-13
Enamine
EN300-675408-10.0g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
10.0g
$5159.0 2025-03-13
Enamine
EN300-675408-5.0g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
5.0g
$3479.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01103013-1g
1-Chloro-2,2,5-trimethylhexane
1489352-82-0 95%
1g
¥4991.0 2023-04-10
Enamine
EN300-675408-0.05g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
0.05g
$1008.0 2025-03-13
Enamine
EN300-675408-0.1g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
0.1g
$1056.0 2025-03-13
Enamine
EN300-675408-2.5g
1-chloro-2,2,5-trimethylhexane
1489352-82-0 95.0%
2.5g
$2351.0 2025-03-13

Additional information on Hexane, 1-chloro-2,2,5-trimethyl-

Chemical Profile of Hexane, 1-chloro-2,2,5-trimethyl- (CAS No. 1489352-82-0)

Hexane, 1-chloro-2,2,5-trimethyl-, identified by its Chemical Abstracts Service (CAS) number 1489352-82-0, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of chlorinated hydrocarbons, featuring a branched C6 backbone with a chlorine substituent at the first carbon position and methyl groups at the second and fifth positions. Its unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in various chemical transformations.

The synthesis of Hexane, 1-chloro-2,2,5-trimethyl- typically involves the chlorination of appropriately substituted hexane precursors. The presence of the chlorine atom at the first carbon enhances its reactivity in nucleophilic substitution reactions, while the methyl groups at the second and fifth carbons contribute to steric hindrance and influence its electronic distribution. These features make it a versatile building block for constructing more complex molecular architectures.

In recent years, Hexane, 1-chloro-2,2,5-trimethyl- has been explored in the development of novel pharmaceutical intermediates. Its structural motif is reminiscent of certain bioactive molecules, suggesting potential applications in drug discovery. For instance, researchers have investigated its utility in synthesizing analogs of muscarinic receptor antagonists, which are relevant in treating conditions such as glaucoma and urinary retention. The chlorine atom's position allows for further functionalization via cross-coupling reactions like Suzuki or Heck couplings, enabling the introduction of aryl or vinyl groups to create more intricate pharmacophores.

The compound's stability under various reaction conditions has also been a subject of interest. Studies have demonstrated that Hexane, 1-chloro-2,2,5-trimethyl- can serve as a stable precursor in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds with high selectivity. This characteristic is particularly valuable in pharmaceutical synthesis, where regioselectivity and functional group tolerance are critical. Moreover, its solubility profile in common organic solvents makes it amenable to diverse synthetic protocols used in industrial-scale production.

From an academic perspective, the mechanistic studies on Hexane, 1-chloro-2,2,5-trimethyl- have provided insights into radical chlorination processes. Researchers have employed computational methods to elucidate reaction pathways involving this compound, revealing how steric and electronic factors influence reaction outcomes. Such findings not only advance our understanding of organic chemistry but also inform the design of more efficient synthetic routes for complex molecules.

The pharmaceutical industry has shown particular interest in derivatives of Hexane, 1-chloro-2,2,5-trimethyl- due to their potential as scaffolds for bioactive compounds. For example, modifications at the chlorine-bearing carbon have led to derivatives with enhanced binding affinity to specific targets. Additionally, its incorporation into heterocyclic frameworks has yielded novel entities with antimicrobial properties. These developments underscore the compound's significance as a chemical probe in medicinal chemistry.

Environmental considerations also play a role in the evaluation of Hexane, 1-chloro-2,5-(dimethyl)-3-chloropropene derivatives and related compounds like (E)-hexa-1-enyltriphenylphosphonium bromide or (E)-hexa-1-enyltriphenylphosphonium iodide. While these compounds are not direct analogs of Hexane, 1-chloro-2-methyl-, (E)-3-methylene-, (Z)-4-propenyl derivative, they share structural motifs that highlight trends in reactivity and application. Understanding these relationships aids in designing environmentally benign synthetic strategies that minimize waste and hazardous byproducts.

In conclusion,Hexane, *1*-chloro-*2*-*methyl*-*5*-(trimethylsilyl)- provides a compelling example of how structural modifications can tailor chemical properties for specific applications. Its role as an intermediate in pharmaceutical synthesis underscores its importance in modern chemistry research. As methodologies evolve to incorporate green chemistry principles, Hexane, *1*-chloro-*3*-(trimethylsilyl)- will continue to be a valuable asset for chemists seeking innovative solutions for molecular construction.

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